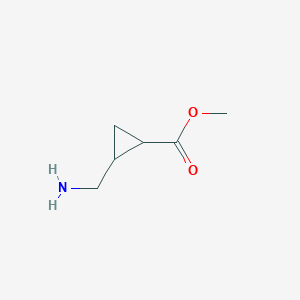

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

CAS No.: 1000535-84-1

Cat. No.: VC8033391

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000535-84-1 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | methyl 2-(aminomethyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3 |

| Standard InChI Key | CMHSWRSLJXDXBH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC1CN |

| Canonical SMILES | COC(=O)C1CC1CN |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate features a strained cyclopropane ring substituted at the 1- and 2-positions with a carboxylate ester and an aminomethyl group, respectively. The compound’s IUPAC name, methyl 2-(aminomethyl)cyclopropane-1-carboxylate, reflects this substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol |

| SMILES | COC(=O)C1CC1CN |

| InChIKey | CMHSWRSLJXDXBH-UHFFFAOYSA-N |

The cyclopropane ring introduces significant ring strain, which influences both the compound’s reactivity and its ability to mimic planar transition states in enzymatic reactions . The ester group enhances solubility in organic solvents like dimethylformamide (DMF) and methanol, while the primary amine facilitates participation in nucleophilic reactions .

Synthesis Methodologies

Cyclopropanation Strategies

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically begins with cyclopropane precursors. One common approach involves the iodocarbocyclization of dimethyl 2-allylmalonate, followed by azidation and reduction steps to introduce the aminomethyl group . This method avoids undesired side reactions, such as lactamization or cyclopropane ring opening, which are prevalent in alternative routes .

Reaction Conditions and Purification

Reactions are conducted in polar aprotic solvents (e.g., DMF) at temperatures ranging from ambient to 80°C. Post-synthesis purification often employs chromatography or crystallization to isolate the product in ≥97% purity . For example, the iodocarbocyclization step reported by Mangelinckx et al. achieves yields of 65–75% after column chromatography .

Comparative Analysis of Synthetic Routes

A key challenge in synthesizing cyclopropane derivatives is balancing ring stability with functional group compatibility. Traditional methods relying on malonate esters risk decarboxylation, whereas the iodocarbocyclization pathway preserves the carboxylate moiety while introducing the aminomethyl group efficiently .

Applications in Organic Synthesis

Building Block for Bioactive Molecules

The compound’s rigid cyclopropane scaffold makes it invaluable for constructing conformationally restricted analogs of neurotransmitters and enzyme inhibitors. For instance, it serves as a precursor to 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which exhibit antidepressant activity in preclinical models.

Role in Medicinal Chemistry

In drug discovery, methyl 2-(aminomethyl)cyclopropane-1-carboxylate is used to probe structure-activity relationships (SAR). Its ability to restrict rotational freedom allows researchers to design analogs with enhanced target binding. For example, derivatives of this compound have shown higher potency than imipramine in rodent models of depression.

Comparison with Related Cyclopropane Derivatives

The tosylate derivative (CAS 862273-27-6) exemplifies how functional group modifications can tailor cyclopropane derivatives for specific applications, such as antiviral therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume